molecular formula C12H28N2O6S2 B12568506 1-Propanesulfonic acid, 3,3'-[1,2-ethanediylbis(ethylimino)]bis- CAS No. 201208-62-0

1-Propanesulfonic acid, 3,3'-[1,2-ethanediylbis(ethylimino)]bis-

Cat. No.: B12568506
CAS No.: 201208-62-0
M. Wt: 360.5 g/mol
InChI Key: VNIHQKYQIDQICZ-UHFFFAOYSA-N
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Description

1-Propanesulfonic acid, 3,3’-[1,2-ethanediylbis(ethylimino)]bis- is a chemical compound with a complex structure that includes sulfonic acid groups and ethylimino linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanesulfonic acid, 3,3’-[1,2-ethanediylbis(ethylimino)]bis- typically involves the reaction of 1,2-diaminoethane with 3-chloropropanesulfonic acid under controlled conditions. The reaction is carried out in an aqueous medium with a suitable base to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-Propanesulfonic acid, 3,3’-[1,2-ethanediylbis(ethylimino)]bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic medium.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonic acid groups.

Scientific Research Applications

1-Propanesulfonic acid, 3,3’-[1,2-ethanediylbis(ethylimino)]bis- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential use in biochemical assays and as a component in buffer solutions.

    Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Propanesulfonic acid, 3,3’-[1,2-ethanediylbis(ethylimino)]bis- involves its interaction with specific molecular targets. The sulfonic acid groups can interact with positively charged sites on proteins or enzymes, potentially altering their activity. The ethylimino linkages may also play a role in binding to specific receptors or other biomolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    1-Propanesulfonic acid, 3,3’-[1,2-ethanediylbis(thio)]bis-: Similar structure but with thio linkages instead of ethylimino linkages.

    1-Propanesulfonic acid, 3,3’-[(1,2-diphenyl-1,2-ethenediyl)bis(4,1-phenyleneoxy)]bis-: Contains diphenyl and phenyleneoxy groups, making it structurally different.

Uniqueness

1-Propanesulfonic acid, 3,3’-[1,2-ethanediylbis(ethylimino)]bis- is unique due to its ethylimino linkages, which provide distinct chemical properties and reactivity compared to similar compounds with different linkages. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

201208-62-0

Molecular Formula

C12H28N2O6S2

Molecular Weight

360.5 g/mol

IUPAC Name

3-[ethyl-[2-[ethyl(3-sulfopropyl)amino]ethyl]amino]propane-1-sulfonic acid

InChI

InChI=1S/C12H28N2O6S2/c1-3-13(7-5-11-21(15,16)17)9-10-14(4-2)8-6-12-22(18,19)20/h3-12H2,1-2H3,(H,15,16,17)(H,18,19,20)

InChI Key

VNIHQKYQIDQICZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCS(=O)(=O)O)CCN(CC)CCCS(=O)(=O)O

Origin of Product

United States

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